molecular formula C15H12Cl2O B3025062 3,5-Dichloro-3',4'-dimethylbenzophenone CAS No. 951884-27-8

3,5-Dichloro-3',4'-dimethylbenzophenone

Cat. No. B3025062
M. Wt: 279.2 g/mol
InChI Key: ZBFFWGQHBDNQHU-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’,4’-dimethylbenzophenone, also known as UV-9, is an organic chemical compound that falls under the category of benzophenones. It is used as a UV absorber in various consumer products. The compound has a molecular weight of 279.17 .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3’,4’-dimethylbenzophenone is represented by the linear formula C15H12Cl2O . The IUPAC name for this compound is (3,5-dichlorophenyl)(3,4-dimethylphenyl)methanone .

Scientific Research Applications

Spectrophotometric Applications

3,5-Dichloro-3',4'-dimethylbenzophenone and its derivatives are prominently utilized in spectrophotometry, a technique for measuring how much a chemical substance absorbs light. This compound has been synthesized for the spectrophotometric determination of various elements like cobalt and lanthanum. For instance, one derivative, 3,5-diCl-DMPAP, reacts with cobalt to form a water-soluble complex, aiding in the determination of cobalt in steel samples (Nakamura et al., 1987). Similarly, this compound has been synthesized for the determination of lanthanum, showcasing its potential in analytical chemistry (Fernández & Olsina, 1991).

Photostability Studies

The photostability of derivatives of 3,5-Dichloro-3',4'-dimethylbenzophenone has been a subject of study, particularly in the context of UV irradiation. This research is essential for understanding the behavior of such compounds under light exposure, which is crucial in various applications like coatings and plastics. A study on the solid-state photochemistry of methyl-substituted benzophenones revealed interesting aspects of their photostability under UV irradiation (Ito et al., 1987).

Environmental and Biodegradation Studies

Environmental studies have also focused on derivatives of 3,5-Dichloro-3',4'-dimethylbenzophenone, particularly concerning their biodegradation. For instance, the biotransformation of a major fungal metabolite, 3,5-dichloro-p-anisyl alcohol, under anaerobic conditions, was studied to understand the environmental fate of such compounds. This research is crucial for assessing the environmental impact and degradation pathways of these substances (Verhagen et al., 1998).

Catalytic Applications

The compound has also been explored in the context of catalysis. For example, a study investigated the benzoylation of p-xylene using clay-supported catalysts, which is significant for producing substances like 2,5-Dimethylbenzophenone, widely used as a UV stabilizer (Yadav et al., 2003).

properties

IUPAC Name

(3,5-dichlorophenyl)-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-9-3-4-11(5-10(9)2)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFFWGQHBDNQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-3',4'-dimethylbenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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